Commendamide

Descripción general

Descripción

Commendamide, or N-(3-hydroxypalmitoyl)-glycine, is a gut microbiota-derived bioactive metabolite. It is structurally similar to long-chain N-acyl-amino acids and plays crucial roles in mammals by activating various receptors, including G-protein-coupled receptors (GPCRs). This compound is specifically recognized as a GPCR G2A/132 agonist (Villano, Tinto, & Di Marzo, 2022).

Synthesis Analysis

The synthesis of this compound involves a simple, green, and economical method. The protocol developed for its preparation is general and can also be applied to the synthesis of deuterated this compound and other minor microbiota-derived metabolites. This approach emphasizes sustainability and efficiency in producing this compound and its analogues (Villano, Tinto, & Di Marzo, 2022).

Aplicaciones Científicas De Investigación

Metabolito Bioactivo Derivado de la Microbiota Intestinal

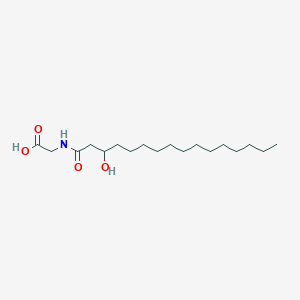

Commendamide, o N-(3-hidroxipalmitoíl)-glicina 1a, es un metabolito bioactivo derivado de la microbiota intestinal {svg_1}. Es estructuralmente similar a los ácidos N-acil-aminoácidos de cadena larga {svg_2}. Estos compuestos pertenecen al complejo sistema de señalización lipídica conocido como endocannabinoidoma y desempeñan papeles importantes en los mamíferos {svg_3}.

Activación de los Receptores Acoplados a Proteína G (GPCR)

This compound juega un papel significativo en la activación de los GPCR {svg_4}. Específicamente, actúa como un agonista para el GPCR G2A/132 {svg_5}. Los GPCR son una gran familia de receptores de la superficie celular que responden a una variedad de señales externas y están involucrados en muchas enfermedades.

Síntesis Verde y Sostenible

Se ha desarrollado un método simple, verde y económico para la preparación de this compound {svg_6}. Este enfoque de síntesis sostenible se alinea con la creciente demanda de procesos químicos respetuosos con el medio ambiente.

Síntesis de this compound Deuterado

El protocolo desarrollado para la síntesis de this compound también podría aplicarse a la síntesis de this compound deuterado {svg_7}. Los compuestos deuterados se utilizan a menudo en varios campos de investigación científica, incluido el desarrollo de fármacos y los estudios metabólicos.

Síntesis de Otros Metabolitos Derivados de la Microbiota

El método de síntesis es general y podría aplicarse a otros metabolitos menores derivados de la microbiota {svg_8}. Esto abre posibilidades para la exploración de una amplia gama de compuestos bioactivos derivados de la microbiota intestinal.

Potencial Desarrollo de Fármacos

This compound y sus análogos son candidatos prometedores para el desarrollo de nuevos fármacos {svg_9}. Su similitud estructural con las moléculas de señalización endógenas y su capacidad para modular funciones importantes del huésped los convierten en potenciales agentes terapéuticos.

Mecanismo De Acción

Target of Action

Commendamide primarily targets G-protein-coupled receptors (GPCRs) . Specifically, it has been found to activate the GPCR G2A/GPR132 . GPCRs are the largest family of membrane receptors in eukaryotes and are key mediators of host-microbial interactions in the human microbiome .

Mode of Action

This compound interacts with its target, GPCR G2A/GPR132, by mimicking the structure of long-chain N-acyl-amides, which are endogenous signaling molecules in humans . This structural similarity allows this compound to bind to the receptor and activate it .

Biochemical Pathways

The activation of GPCR G2A/GPR132 by this compound can influence various cellular functions. GPCRs regulate diverse cellular functions, in part, due to their ability to interact with N-acyl amides

Result of Action

The activation of GPCR G2A/GPR132 by this compound can lead to various molecular and cellular effects. For example, GPR132/G2A has been reported to attenuate B cell proliferation and cause cells to arrest in the G2 phase of mitosis . It has also been implicated in disease models of autoimmunity and atherosclerosis .

Action Environment

The action of this compound is influenced by the environment within the gastrointestinal tract, where it is produced by commensal bacteria . Factors such as the composition of the gut microbiota, diet, and overall health status of the individual can influence the production and action of this compound.

Análisis Bioquímico

Biochemical Properties

Commendamide plays a significant role in biochemical reactions by interacting with G-protein-coupled receptors, particularly GPR132. This interaction is crucial for various physiological processes. This compound activates GPR132 with an EC50 value of 11.8 µM . The activation of GPR132 by this compound influences several downstream signaling pathways, including those involved in immune response and inflammation . Additionally, this compound’s structural similarity to other long-chain N-acyl amides allows it to mimic endogenous signaling molecules, thereby modulating various biochemical pathways .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to regulate metabolic hormones and glucose homeostasis in mouse models . It also affects the secretion of glucagon-like peptide 1 (GLP-1) in enteroendocrine cells, thereby impacting glucose tolerance . Furthermore, this compound’s interaction with GPR132 plays a role in immune cell function and inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with GPR132. This binding activates the receptor, leading to downstream signaling events that influence various cellular functions. This compound’s structural similarity to endogenous N-acyl amides allows it to effectively mimic these molecules and activate GPR132 . This activation can result in changes in gene expression, enzyme activity, and cellular responses, contributing to its diverse physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under experimental conditions, with a stability of up to four years when stored at -20°C . Over time, this compound’s effects on cellular function can vary, with long-term exposure potentially leading to changes in gene expression and cellular metabolism . Additionally, this compound’s degradation products may also influence its overall activity and effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to regulate metabolic hormones and improve glucose tolerance in mice . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on immune function and inflammation . Threshold effects have been observed, indicating that the compound’s activity is dose-dependent and requires careful consideration in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism and signaling. It interacts with enzymes and cofactors that regulate the synthesis and degradation of long-chain N-acyl amides . This compound’s activation of GPR132 also influences metabolic flux and metabolite levels, contributing to its role in regulating glucose homeostasis and metabolic hormones . The compound’s involvement in these pathways highlights its significance in maintaining metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its effects . This compound’s distribution within the gastrointestinal tract, for example, allows it to interact with GPR132 and regulate metabolic processes . The compound’s transport and distribution are essential for its activity and function in various physiological contexts .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Within cells, this compound may localize to the plasma membrane, where it can interact with GPR132 and initiate signaling cascades . Additionally, this compound’s presence in other subcellular compartments, such as the endoplasmic reticulum or mitochondria, may also impact its activity and function . Understanding this compound’s subcellular localization is crucial for elucidating its mechanisms of action and physiological effects .

Propiedades

IUPAC Name |

2-(3-hydroxyhexadecanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)14-17(21)19-15-18(22)23/h16,20H,2-15H2,1H3,(H,19,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUHHHSFDVDBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.